molecular formula C9H9NO4S B13423730 S-Ethyl O-(4-Nitrophenyl) Carbonothioate

S-Ethyl O-(4-Nitrophenyl) Carbonothioate

Cat. No.: B13423730
M. Wt: 227.24 g/mol
InChI Key: VVPBGVMUVQRFBP-UHFFFAOYSA-N
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Description

S-Ethyl O-(4-Nitrophenyl) Carbonothioate: is a chemical compound with the molecular formula C9H9NO4S and a molecular weight of 227.24 g/mol . It is an intermediate in the synthesis of various other compounds, including metabolites of certain pesticides. This compound is characterized by the presence of an ethyl group, a nitrophenyl group, and a carbonothioate moiety, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Ethyl O-(4-Nitrophenyl) Carbonothioate typically involves the reaction of ethyl thiol with 4-nitrophenyl chloroformate under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the carbonyl carbon of the chloroformate, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: S-Ethyl O-(4-Nitrophenyl) Carbonothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the nitro group to an amino group, yielding different derivatives.

    Substitution: Nucleophilic substitution reactions can replace the ethyl group with other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like alkoxides or amines can be employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted carbonothioates.

Scientific Research Applications

Chemistry: S-Ethyl O-(4-Nitrophenyl) Carbonothioate is used as an intermediate in the synthesis of other organic compounds, including pesticides and pharmaceuticals.

Biology: In biological research, this compound can be used to study enzyme inhibition and protein-ligand interactions due to its reactive functional groups.

Industry: In the industrial sector, this compound is utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which S-Ethyl O-(4-Nitrophenyl) Carbonothioate exerts its effects involves the interaction of its reactive functional groups with target molecules. For instance, the nitrophenyl group can participate in electron transfer reactions, while the carbonothioate moiety can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can lead to the inhibition of enzyme activity or the modification of protein function, making the compound useful in various biochemical assays.

Comparison with Similar Compounds

    O-Ethyl O-(4-Nitrophenyl) Phenylphosphonothioate: Another compound with similar functional groups but different applications, primarily as an insecticide.

    S-Methyl O-(4-Nitrophenyl) Carbonothioate: A closely related compound with a methyl group instead of an ethyl group, used in similar synthetic applications.

Uniqueness: S-Ethyl O-(4-Nitrophenyl) Carbonothioate is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

(4-nitrophenyl) ethylsulfanylformate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4S/c1-2-15-9(11)14-8-5-3-7(4-6-8)10(12)13/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPBGVMUVQRFBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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